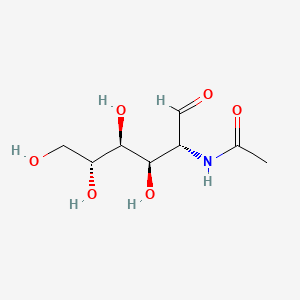

N-Acetylglucosamine

概要

説明

N-アセチル-D-グルコサミン: は、単糖グルコースのアミド誘導体です。それは、グルコサミンと酢酸との間で形成された二次アミドです。この化合物は、様々な生物系において重要であり、昆虫や甲殻類などの節足動物の外骨格を形成するポリマーであるキチンのモノマー単位です。 また、ほとんどの真菌の細胞壁の主要な成分でもあります .

準備方法

合成経路および反応条件: : N-アセチル-D-グルコサミンは、従来、カニやエビの殻から抽出されたポリマーであるキチンの化学的加水分解によって製造されています。 しかし、この方法は、酸性廃棄物、低い収率、および高コストなど、いくつかの産業的および環境的な欠点があります .

工業生産方法: : 効率的な酵素的生産方法は、キチナーゼを用いて粗キチン粉末をN-アセチル-D-グルコサミンに変換することです。 このプロセスは、基質のほぼ100%変換を達成し、高純度製品をもたらします . 別の方法は、Aeromonas caviaeによって生成された酵素カクテルを使用することで、6時間で90%以上の収率を実現します .

化学反応の分析

Hydrolysis Reactions

NAG undergoes hydrolysis to produce glucosamine, with methods varying by catalyst and conditions:

Deacetylation via Cation Exchange Resins

The patent US20050148546A1 describes solid acid hydrolysis using cation exchange resins (e.g., D-650C, D-88) in aqueous media . Key parameters include:

-

Reaction conditions : pH 2–5, temperatures 20–150°C (optimal 100–115°C), pressures 3–50 psig .

-

Efficiency : Resin functional groups (e.g., sulfonic acid) hydrolyze NAG to glucosamine·HCl, with yields up to 19.2% under specific conditions .

-

Kinetics : Initial rapid hydrolysis (50% conversion in 2 hours) slows over time due to resin saturation .

Acid Hydrolysis

Traditional acid hydrolysis (e.g., HCl) converts NAG to glucosamine, though yields remain low (~50%) due to degradation .

Formation of Anhydro Derivatives

Microwave-assisted reactions in sulfolane produce anhydro-NAG derivatives:

-

Products : 1,6-anhydro-2-acetamido-2-deoxy-β-d-glucopyranose (AGPNAc) and 1,6-anhydro-2-acetamido-2-deoxy-β-d-glucofuranose (AGFNAc) .

-

Optimal conditions : 200°C for 5 minutes achieves 21% AGPNAc and 44% AGFNAc yields .

-

Temperature dependence : Higher temperatures (180–220°C) increase conversion rates but reduce selectivity .

Table 1: Yields of Anhydro Derivatives at 200°C

| Reaction Time | AGPNAc Yield | AGFNAc Yield |

|---|---|---|

| 3 min | 21% | 44% |

| 5 min | 25% | 40% |

| 10 min | 18% | 35% |

| Data adapted from . |

CO₂ Absorption Kinetics

NAG exhibits moderate CO₂ absorption capacity, with kinetic studies revealing:

-

Comparison to traditional amines : Lower reactivity than monoethanolamine (MEA) but comparable to glycine .

Table 2: CO₂ Absorption Kinetics at 0.1 M NAG

| Temperature (K) | k₂ (M⁻¹s⁻¹) | Ha | Eₐ (kJ/mol) |

|---|---|---|---|

| 303 | 97 | 3.1 | 31 |

| 308 | 125 | 3.7 | 32 |

| 313 | 165 | 4.4 | 29 |

| Data from . |

Mass Spectrometry

A GC–MS/MS method quantifies NAG with high selectivity :

Table 3: MS/MS Parameters for NAG Quantification

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|

| 347.2 | 288.1 | 5 |

| 537.3 | 147.1 | 30 |

| Adapted from . |

科学的研究の応用

Chemistry: : N-acetyl-D-Glucosamine is used in the synthesis of various biopolymers and as a precursor in the production of other chemicals .

Biology: : It plays a crucial role in the formation of glycoproteins and glycosaminoglycans, which are essential for cellular functions and structural integrity .

Medicine: : This compound is used in the treatment of osteoarthritis and other joint disorders due to its role in cartilage repair and anti-inflammatory properties . It is also being explored for its potential in regenerative medicine .

Industry: : N-acetyl-D-Glucosamine is used in the food, cosmetics, and pharmaceutical industries. It is also being investigated for its potential in biotechnological applications, such as drug delivery systems and imaging for tumor detection .

作用機序

N-アセチル-D-グルコサミンは、糖タンパク質代謝に関与することでその効果を発揮します。糖タンパク質はプロテオグリカンとして知られており、結合組織の細胞外マトリックスの基質を形成します。これらのプロテオグリカンは、グルコサミンの誘導体を含むグリコサミノグリカンを含んでいます。 グルコサミンを含むグリコサミノグリカンであるヒアルロン酸は、関節軟骨の機能に不可欠であり、クッション性を与えています .

類似の化合物との比較

類似の化合物: : N-アセチル-D-グルコサミンは、グルコサミンやN-アセチルガラクトサミンなどの他のアミノ糖に似ています .

独自性: : 主に関節の健康に対する役割で使用されているグルコサミンとは異なり、N-アセチル-D-グルコサミンは、再生医療とバイオテクノロジーにおいてより幅広い用途があります。 また、生物学的活性を高めるアセチル基により、特定の生化学的経路においてより効果的です .

類似化合物との比較

Similar Compounds: : N-acetyl-D-Glucosamine is similar to other amino sugars, such as glucosamine and N-acetylgalactosamine .

Uniqueness: : Unlike glucosamine, which is primarily used for its role in joint health, N-acetyl-D-Glucosamine has broader applications in regenerative medicine and biotechnology. It is also more effective in certain biochemical pathways due to its acetyl group, which enhances its biological activity .

生物活性

N-Acetylglucosamine (NAG), an amino sugar derived from glucose, plays a significant role in various biological processes, including inflammation, cellular signaling, and tissue repair. This article explores the biological activity of NAG, focusing on its anti-inflammatory properties, effects on neurological conditions, and its potential therapeutic applications.

Overview of this compound

NAG is a critical component of glycosaminoglycans and glycoproteins, contributing to structural integrity in connective tissues and influencing cellular interactions. Its biological activities are attributed to its role in modulating immune responses and promoting cellular health.

Anti-Inflammatory Properties

Research has demonstrated that NAG possesses notable anti-inflammatory effects. A study synthesized two new derivatives of NAG and assessed their impact on inflammation in mouse models. The results indicated that one derivative (BNAG1) significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α, showcasing its potential for treating inflammation-related diseases .

| Compound | Effect on IL-6 | Effect on TNF-α | Leukocyte Migration |

|---|---|---|---|

| NAG | Inhibition | Inhibition | Reduced |

| BNAG1 | Highest Inhibition | Highest Inhibition | Significantly Reduced |

| BNAG2 | Comparable | Comparable | Moderate Reduction |

COVID-19 Outcomes

An observational cohort study highlighted the benefits of NAG in COVID-19 patients, showing that its administration correlated with reduced hospital stays, lower ICU admission rates, and decreased mortality rates. Patients receiving NAG experienced a statistically significant improvement in clinical outcomes compared to control groups .

Multiple Sclerosis Research

NAG's biological activity is mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : NAG has been shown to suppress IL-1β-mediated activation in human chondrocytes, reducing nitric oxide production and cyclooxygenase-2 expression .

- Modulation of Glycobiology : As a glycan, NAG influences cell signaling pathways and protein interactions essential for maintaining cellular homeostasis .

- Neuroprotective Effects : In MS studies, NAG appears to reduce neuroinflammation and promote myelin repair, which could lead to improved neurological outcomes .

Case Study 1: Anti-inflammatory Effects in Joint Health

A double-blind placebo-controlled trial evaluated the impact of oral NAG on joint health in individuals without arthritis. Participants receiving 500 mg or 1000 mg doses showed improvements in cartilage metabolism markers, indicating potential benefits for joint health .

Case Study 2: Neurological Function in MS Patients

特性

Key on ui mechanism of action |

The mechanism of action in relieving arthritic pain and in repair of cartilage is a matter of speculation. Biochemically, glucosamine is involved in glycoprotein metabolism. Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue. Proteoglycans are polyanionic substances of high-molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone. These polysaccharides make up to 95% of the proteoglycan structure. In fact, chemically, proteoglycans resemble polysaccharides more than they do proteins. The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs). GAGs include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin and heparan sulfate. All of the GAGs contain derivatives of glucosamine or galactosamine. Glucosamine derivatives are found in hyaluronic acid, keratan sulfate and heparan sulfate. Chondroitin sulfate contains derivatives of galactosamine. The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage. GAG chains are fundamental components of aggrecan found in articular cartilage. Aggrecan confers upon articular cartilage shock-absorbing properties. It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers. This balance confers upon articular cartilage the deformable resilience vital to its function. In the early stages of degenerative joint disease, aggrecan biosynthesis is increased. However, in later stages, aggrecan synthesis is decreased, leading eventually to the loss of cartilage resiliency and to most of the symptoms that accompany osteoarthritis. During the progression of osteoarthritis, exogenous glucosamine may have a beneficial role. It is known that, in vitro, chondrocytes do synthesize more aggregan when the culture medium is supplemented with glucosamine. N-acetylglucosamine is found to be less effective in these in vitro studies. Glucosamine has also been found to have antioxidant activity and to be beneficial in animal models of experimental arthritis. The counter anion of the glucosamine salt (i.e. chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine. Further, the sulfate in glucosamine sulfate supplements should not be confused with the glucosamine sulfate found in such GAGs as keratan sulfate and heparan sulfate. In the case of the supplement, sulfate is the anion of the salt. In the case of the above GAGs, sulfate is present as an ester. Also, there is no glucosamine sulfate in chondroitin sulfate (source: PDRhealth). |

|---|---|

CAS番号 |

7512-17-6 |

分子式 |

C8H15NO6 |

分子量 |

221.21 g/mol |

IUPAC名 |

N-[(5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5?,6-,7?,8?/m1/s1 |

InChIキー |

MBLBDJOUHNCFQT-QQJWGCFSSA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

異性体SMILES |

CC(=O)NC(C=O)C(C([C@@H](CO)O)O)O |

正規SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

外観 |

Solid powder |

melting_point |

210 °C |

Key on ui other cas no. |

14131-68-1 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

27555-50-6 |

賞味期限 |

>2 years if stored properly |

溶解性 |

33.2 [ug/mL] (The mean of the results at pH 7.4) 167 mg/mL |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2 Acetamido 2 Deoxy D Glucose 2 Acetamido 2 Deoxyglucose 2-Acetamido-2-Deoxy-D-Glucose 2-Acetamido-2-Deoxyglucose Acetylglucosamine N Acetyl D Glucosamine N-Acetyl-D-Glucosamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。